(R)-preclamol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

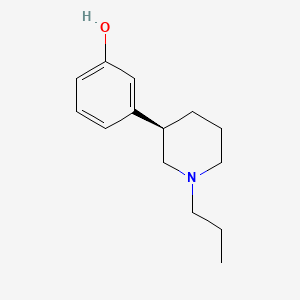

(R)-preclamol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-preclamol is a compound that has garnered attention for its biological activity, particularly in the context of its role as a partial agonist at dopamine D2 receptors. This article delves into the mechanisms, effects, and clinical implications of this compound, supported by data tables and relevant case studies.

This compound functions primarily as a partial agonist at dopamine D2 receptors. Its unique pharmacological profile allows it to modulate dopaminergic activity in the brain, which is crucial in the treatment of psychiatric disorders such as schizophrenia. The compound exhibits a lower intrinsic activity compared to full agonists, which may contribute to its reduced side effects and potential therapeutic benefits.

Comparative Binding Affinity

The binding affinity of this compound to D2 receptors has been assessed in various studies. Below is a summary table that compares this compound with other known compounds:

| Compound | Binding Affinity (Ki) | Agonist Activity | Clinical Use |

|---|---|---|---|

| This compound | Moderate | Partial | Investigational |

| Aripiprazole | High | Partial | Approved for use |

| Haloperidol | Low | Full | Approved for use |

| Bifeprunox | Moderate | Partial | Investigational |

Biological Effects

Research indicates that this compound can effectively inhibit dopamine-induced signaling pathways. In vitro studies have shown that it reduces forskolin-stimulated cAMP accumulation by approximately 20%, indicating its ability to modulate intracellular signaling related to dopamine receptor activation .

Case Studies

- Antipsychotic Efficacy : A study involving animal models demonstrated that this compound significantly reduced amphetamine-induced locomotion, a common measure of antipsychotic activity. This suggests its potential efficacy in managing symptoms associated with psychosis .

- Side Effect Profile : Unlike traditional antipsychotics, this compound exhibited a favorable side effect profile, lacking significant motor side effects or prolactin elevation, even at doses that resulted in over 80% D2 receptor occupancy .

Clinical Implications

The pharmacological properties of this compound position it as a candidate for further investigation in the treatment of schizophrenia and related disorders. Its partial agonist action may provide therapeutic benefits while minimizing adverse effects commonly associated with full agonists.

Future Research Directions

Ongoing research is necessary to fully elucidate the clinical efficacy and safety profile of this compound. Future studies should focus on:

- Long-term efficacy : Evaluating the long-term effects of this compound in clinical populations.

- Pharmacogenomics : Understanding how genetic variations affect individual responses to this compound.

- Combination therapies : Investigating the potential benefits of combining this compound with other therapeutic agents.

科学的研究の応用

Therapeutic Applications

-

Schizophrenia Treatment

- Research indicates that (R)-preclamol may be effective in managing symptoms of schizophrenia due to its action on D2 receptors. It has been shown to possess lower intrinsic activity compared to traditional antipsychotics, which may result in fewer side effects associated with dopaminergic blockade .

- Parkinson's Disease

- Neuroprotective Effects

Comparative Efficacy

In comparison to other antipsychotic agents like aripiprazole and risperidone, this compound demonstrates unique pharmacological properties:

| Compound | Mechanism | Efficacy in Schizophrenia | Side Effects |

|---|---|---|---|

| This compound | Partial Agonist | Moderate | Lower incidence of EPS |

| Aripiprazole | Partial Agonist | High | Moderate EPS risk |

| Risperidone | Full Antagonist | High | High EPS risk |

- Extrapyramidal Symptoms (EPS) : Studies have shown that this compound is associated with a lower incidence of EPS compared to full antagonists like risperidone, making it an attractive option for patients sensitive to these side effects .

Case Studies and Research Findings

- Clinical Trials : Various clinical trials have assessed the efficacy of this compound in treating schizophrenia. Results indicate significant improvements in positive and negative symptom scales without severe side effects typically associated with full antagonists .

- Animal Models : Preclinical studies using animal models of Parkinson's disease have illustrated the potential of this compound to improve motor function while minimizing adverse effects related to dopaminergic therapies .

- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively modulates D2 receptor activity, influencing downstream signaling pathways involved in mood regulation and psychotic symptomatology .

特性

CAS番号 |

85976-54-1 |

|---|---|

分子式 |

C14H21NO |

分子量 |

219.32 g/mol |

IUPAC名 |

3-[(3R)-1-propylpiperidin-3-yl]phenol |

InChI |

InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3/t13-/m0/s1 |

InChIキー |

HTSNFXAICLXZMA-ZDUSSCGKSA-N |

SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)O |

異性体SMILES |

CCCN1CCC[C@@H](C1)C2=CC(=CC=C2)O |

正規SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。